

An In-Depth Technical Guide to 3'-Methylflavokawin: Physical, Chemical, and Biological Characteristics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylflavokawin is a member of the chalcone family, a class of flavonoids known for their diverse biological activities. As a derivative of flavokawain B, it is of significant interest to researchers in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical, chemical, and known biological characteristics of **3'-Methylflavokawin**, intended to serve as a foundational resource for further research and development.

Physical and Chemical Characteristics

3'-Methylflavokawin is a yellow powder. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be detailed as follows.



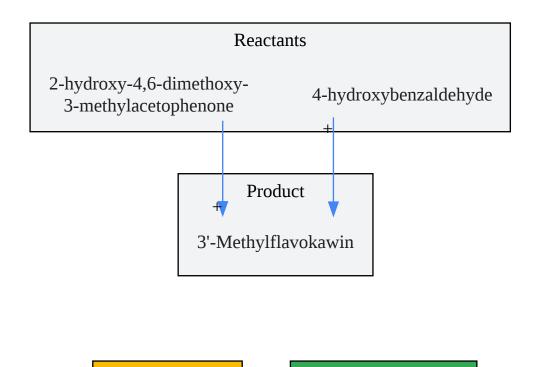
Property	Value	Source/Method
IUPAC Name	(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one	-
Molecular Formula	C18H18O5	INVALID-LINK
Molecular Weight	314.3 g/mol	INVALID-LINK
CAS Number	1044743-35-2	-
Appearance	Yellow powder	General observation for chalcones
Solubility	Soluble in ethanol, DMSO, and dimethylformamide.	Based on solubility of Flavokawain B[1]

Synthesis and Isolation Synthetic Approach: Claisen-Schmidt Condensation

The synthesis of **3'-Methylflavokawin** can be achieved through a Claisen-Schmidt condensation reaction. This method is widely used for the synthesis of chalcones and their derivatives.[2][3]

Reaction Scheme:





Base (e.g., KOH)

Claisen-Schmidt condensation for **3'-Methylflavokawin** synthesis.

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Solvent (e.g., Ethanol)

Detailed Protocol:

- Preparation of Reactants: Dissolve equimolar amounts of 2-hydroxy-4,6-dimethoxy-3-methylacetophenone and 4-hydroxybenzaldehyde in ethanol.
- Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH), while stirring.
- Reaction Progression: Allow the reaction mixture to stir at room temperature for an extended period (typically 24-48 hours) to ensure complete reaction.
- Workup: Pour the reaction mixture into a beaker of ice water and acidify with a dilute acid
 (e.g., HCl) to precipitate the crude product.
- Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further
 purification can be achieved by recrystallization from a suitable solvent like ethanol or by



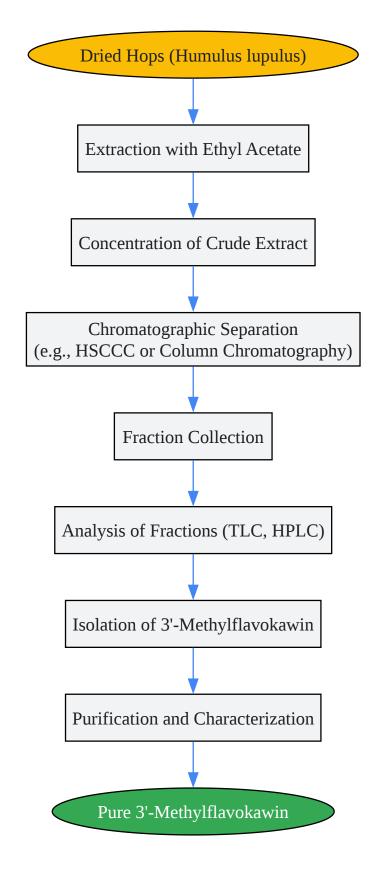
column chromatography on silica gel.[2]

Isolation from Natural Sources

3'-Methylflavokawin is a naturally occurring chalcone found in hops (Humulus lupulus).[4] The isolation of flavonoids from hops typically involves extraction followed by chromatographic separation.

Workflow for Isolation:





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General workflow for isolating **3'-Methylflavokawin** from hops.



Detailed Protocol:

- Extraction: The dried and ground plant material (Humulus lupulus) is extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of flavonoids and other secondary metabolites.[4]
- Chromatographic Separation: The crude extract is subjected to chromatographic techniques
 to separate the individual components. High-speed counter-current chromatography
 (HSCCC) is an effective method for the separation of flavonoids from hops.[5] Alternatively,
 traditional column chromatography using silica gel or Sephadex LH-20 can be employed.[6]
- Fraction Collection and Analysis: Fractions are collected and analyzed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing 3'-Methylflavokawin.
- Purification: The fractions rich in the target compound are combined, and the solvent is evaporated. Further purification may be necessary to obtain 3'-Methylflavokawin in high purity.

Spectral Characteristics

While specific, experimentally-derived spectra for **3'-Methylflavokawin** are not readily available in the public domain, the expected spectral characteristics can be inferred from its chemical structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of **3'-Methylflavokawin** would exhibit characteristic signals for its aromatic protons, methoxy groups, methyl group, and the α , β -unsaturated ketone system. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, aromatic carbons, and the carbons of the methoxy and methyl groups.

Mass Spectrometry

The mass spectrum of **3'-Methylflavokawin** is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (314.3 g/mol). Fragmentation patterns would likely involve cleavages of the chalcone backbone, leading to characteristic fragment ions.



UV-Visible Spectroscopy

Chalcones typically exhibit two major absorption bands in their UV-Vis spectra. For **3'-Methylflavokawin**, these would be expected in the ranges of 220-270 nm (Band II) and 340-390 nm (Band I), corresponding to the benzoyl and cinnamoyl systems, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of **3'-Methylflavokawin** would display characteristic absorption bands for its functional groups, including:

- A broad O-H stretching band for the hydroxyl group.
- C-H stretching bands for the aromatic and methyl groups.
- A strong C=O stretching band for the carbonyl group of the chalcone.
- C=C stretching bands for the aromatic rings and the α,β -unsaturated system.
- C-O stretching bands for the methoxy and hydroxyl groups.

Biological Activity and Mechanism of Action Cytotoxic Activity

3'-Methylflavokawin has demonstrated cytotoxic effects against cancer cell lines. Notably, it has an IC₅₀ value of 12.2 μ M against HeLa cells. The cytotoxic activity of flavokawains is often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[7][8]

Anti-inflammatory Activity

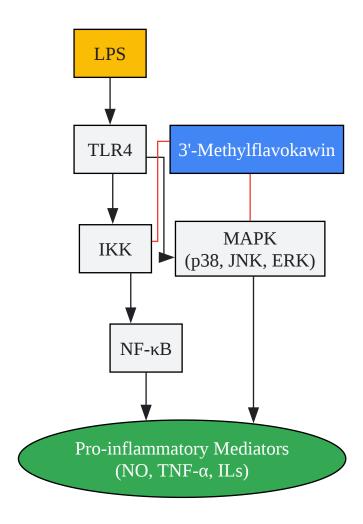
Like other flavonoids, **3'-Methylflavokawin** is expected to possess anti-inflammatory properties. The anti-inflammatory effects of flavones are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Signaling Pathways in Inflammation:

Flavonoids, including chalcones, are known to modulate key signaling pathways involved in inflammation, such as the NF-kB and MAPK pathways. By inhibiting these pathways, they can



suppress the production of inflammatory mediators like nitric oxide (NO), TNF- α , and various interleukins.[9][10][11][12]



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Inhibition of inflammatory pathways by **3'-Methylflavokawin**.

ADMET Profile (Predicted)

As experimental ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for **3'-Methylflavokawin** is limited, in silico predictive models are valuable tools for assessing its drug-like properties.[3][13][14][15]



ADMET Property	Predicted Value/Characteristic
Absorption	Moderate to good intestinal absorption is predicted based on its physicochemical properties.
Distribution	Likely to exhibit good distribution into tissues due to its lipophilic nature.
Metabolism	Expected to be metabolized in the liver, primarily through cytochrome P450 enzymes.
Excretion	Metabolites are likely to be excreted through renal and biliary pathways.
Toxicity	Predictive models can be used to assess potential cardiotoxicity, hepatotoxicity, and mutagenicity.

Conclusion

3'-Methylflavokawin is a promising natural product with potential applications in cancer and inflammatory disease research. This guide provides a summary of its known and predicted characteristics, offering a starting point for further investigation. The development of detailed synthetic and isolation protocols, along with comprehensive spectral and biological characterization, will be crucial for unlocking the full therapeutic potential of this intriguing chalcone.

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